9-OH-risperidone

Catalog No.
S563441
CAS No.
147663-04-5
M.F
C23H27FN4O3
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-OH-risperidone

CAS Number

147663-04-5

Product Name

9-OH-risperidone

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27FN4O3

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3

InChI Key

ABWPQNZPAOAQSG-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(2-(4-(6-fluoro-3-(1,2-benzisoxazolyl))-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one, 9 Hydroxy risperidone, 9 Hydroxyrisperidone, 9 OH risperidone, 9-hydroxy-risperidone, 9-hydroxyrisperidone, 9-OH-risperidone, Invega, Invega Sustenna, paliperidone, paliperidone palmitate, Palmitate, Paliperidone, R 76477, R-76477, R76477, Sustenna, Invega

Canonical SMILES

CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

The exact mass of the compound 9-Hydroxy-risperidone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-OH-risperidone (CAS: 147663-04-5), commonly known as paliperidone, is the primary active metabolite of the atypical antipsychotic risperidone. Characterized by its dual antagonism at dopamine D2 and serotonin 5-HT2A receptors, it serves as a critical analytical standard, a stable reference material for pharmacokinetic modeling, and an active pharmaceutical ingredient (API) in advanced formulation research. Unlike its parent compound, 9-OH-risperidone features a terminal hydroxyl group at the 9-position and exhibits a pharmacokinetic profile largely independent of hepatic CYP2D6 metabolism. These structural and metabolic attributes make it a highly specific procurement target for laboratories focused on sustained-release prodrug synthesis, renal clearance modeling, and receptor signaling assays where the parent drug introduces unacceptable metabolic or structural variability[1].

Procuring risperidone as a generic class substitute for 9-OH-risperidone fundamentally fails in both formulation chemistry and in vivo pharmacokinetic consistency. Structurally, risperidone lacks the 9-hydroxyl group, making it impossible to directly synthesize fatty acid ester prodrugs (such as palmitate esters) required for nanocrystal-based long-acting injectable (LAI) suspensions; instead, risperidone LAIs require complex encapsulation in biodegradable polymer microspheres. Metabolically, risperidone is heavily dependent on the highly polymorphic CYP2D6 enzyme, resulting in an elimination half-life that fluctuates significantly from 3 hours in extensive metabolizers to over 20 hours in poor metabolizers. In contrast, 9-OH-risperidone bypasses this hepatic pathway, providing a stable 23- to 24-hour half-life across phenotypes, ensuring reproducible baseline data in animal models and clinical assays [1].

Metabolic Clearance and CYP2D6 Independence

In vivo pharmacokinetic stability is a primary driver for selecting 9-OH-risperidone over its parent compound. Risperidone clearance is highly dependent on CYP2D6, with clearance rates dropping from 13.7 L/h in extensive metabolizers to 3.2 L/h in poor metabolizers, causing the half-life to shift from 3 hours to 20 hours. 9-OH-risperidone is primarily eliminated unchanged via the kidneys, maintaining a consistent half-life of approximately 23-24 hours regardless of the subject's CYP2D6 metabolizer status [1].

Evidence DimensionElimination half-life and CYP2D6 dependence
Target Compound DataConsistent ~23-24 hour half-life; renal clearance largely independent of CYP2D6
Comparator Or BaselineRisperidone: Half-life fluctuates from 3 hours (extensive metabolizers) to 20 hours (poor metabolizers)
Quantified DifferenceEliminates ~17-hour half-life variability caused by CYP2D6 polymorphism
ConditionsIn vivo pharmacokinetic profiling across CYP2D6 phenotypes

Procuring 9-OH-risperidone is essential for in vivo studies requiring predictable pharmacokinetics without the confounding variable of genetic CYP polymorphism.

Precursor Suitability for Long-Acting Ester Prodrugs

The presence of the 9-hydroxyl group on 9-OH-risperidone provides a direct synthetic handle not present on risperidone. This hydroxyl group allows for direct esterification with fatty acids, such as palmitic acid, to yield paliperidone palmitate. This prodrug can be formulated as an aqueous suspension of nanocrystals that slowly hydrolyze over 4 weeks. Because risperidone lacks this -OH group, it cannot form these esters and its long-acting formulations must rely on encapsulation within biodegradable polymer microspheres, which exhibit entirely different release kinetics and manufacturing requirements [1].

Evidence DimensionProdrug synthesis capability
Target Compound DataContains 9-OH group, enabling direct esterification (e.g., palmitate) for nanocrystal suspensions
Comparator Or BaselineRisperidone: Lacks -OH group, requires polymer microsphere encapsulation for extended release
Quantified DifferenceEnables direct synthesis of fatty acid esters for 4-week sustained-release nanocrystals
ConditionsAPI formulation and prodrug synthesis workflows

This structural difference dictates procurement for formulation chemists developing lipid-based sustained-release suspensions versus polymer-encapsulated microspheres.

Divergent GPCR Functional Selectivity and Signaling Efficacy

While 9-OH-risperidone and risperidone share similar receptor binding affinities (Ki for D2 ~4.6 nM and 5-HT2A ~0.25 nM), they are not interchangeable in functional intracellular signaling assays. The addition of the single hydroxyl group alters the induced receptor conformations. Head-to-head profiling demonstrates that 9-OH-risperidone exhibits significantly different relative efficacies compared to risperidone in 5-HT2A-mediated beta-arrestin recruitment, 5-HT2A-mediated ERK sensitization, and D2-mediated adenylyl cyclase sensitization [1].

Evidence DimensionIntracellular signaling efficacy (functional selectivity)
Target Compound DataDistinct relative efficacy in beta-arrestin recruitment and ERK/adenylyl cyclase sensitization
Comparator Or BaselineRisperidone: Divergent signaling bias despite identical primary binding targets
Quantified DifferenceStatistically significant divergence in beta-arrestin recruitment and ERK sensitization relative efficacy
ConditionsIn vitro GPCR cellular signaling cascades (D2 and 5-HT2A)

Researchers conducting biased agonism or downstream neuropharmacology assays must procure the exact metabolite, as the parent drug will yield different intracellular signaling data.

Long-Acting Injectable (LAI) Formulation Development

Because 9-OH-risperidone possesses a reactive terminal hydroxyl group, it is the required precursor for synthesizing fatty acid ester prodrugs (like paliperidone palmitate). It is the material of choice for industrial formulation scientists developing aqueous nanocrystal suspensions that require slow, esterase-driven hydrolysis for sustained release over 1-to-3 month intervals[1].

Pharmacokinetic Reference Standardization

9-OH-risperidone is utilized as a stable reference standard in pharmacokinetic and metabolic clearance assays. Its renal excretion pathway and independence from CYP2D6 polymorphism make it a highly stable baseline for comparing the metabolic stability of novel atypical antipsychotics without the high variability seen with CYP2D6-dependent compounds like risperidone [2].

Biased GPCR Signaling and Neuropharmacology Assays

Due to its distinct functional selectivity profile, 9-OH-risperidone is specifically procured for in vitro assays measuring beta-arrestin recruitment and adenylyl cyclase sensitization at D2 and 5-HT2A receptors. It allows researchers to isolate the specific intracellular signaling effects of the active metabolite distinct from the parent drug [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

426.20671890 Da

Monoisotopic Mass

426.20671890 Da

Heavy Atom Count

31

MeSH Pharmacological Classification

Antipsychotic Agents

Metabolism Metabolites

9-Hydroxy-risperidone is a known human metabolite of risperidone.

Dates

Last modified: 08-15-2023

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